molecular formula C15H13N3O2 B8285717 2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide

2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide

Cat. No.: B8285717
M. Wt: 267.28 g/mol
InChI Key: YHRGEALHJRLPPC-UHFFFAOYSA-N
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Description

2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide is a compound that belongs to the class of organic compounds known as pyrrolopyridines. These compounds contain a pyrrole ring fused to a pyridine ring. The compound has gained attention due to its potential biological activities, particularly in the field of cancer research.

Preparation Methods

Mechanism of Action

The mechanism of action of 2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide involves the inhibition of fibroblast growth factor receptors (FGFRs). The compound binds to the FGFRs, preventing their activation and subsequent signaling pathways . This inhibition leads to the suppression of cell proliferation, migration, and invasion, ultimately inducing apoptosis in cancer cells .

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide

InChI

InChI=1S/C15H13N3O2/c1-20-13-7-9(4-5-11(13)14(16)19)12-8-18-15-10(12)3-2-6-17-15/h2-8H,1H3,(H2,16,19)(H,17,18)

InChI Key

YHRGEALHJRLPPC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CNC3=C2C=CC=N3)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The nitrile 30 (10 mg, 40 μmol) was dissolved in dimethyl sulfoxide (0.5 ml). To this was added potassium carbonate (20 mg) and 30% hydrogen peroxide in water (100 μl). The reaction was warmed to approximately 60 C for 15 minutes. The reaction was concentrated to dryness and triturated in water. The resulting precipitate was filtered and dried in-vacuo overnight to give 31 (10 mg, 93%). 1H NMR DMSO-d6 11.99 (s, 1H), 8.32 (d, 1H), 8.24 (m, 1H), 8.01 (m, 1H), 7.88 (d, 1H), 7.59 (s, 1H), 7.40 (s, 1H), 7.37 (m, 2H), 7.15 (dd, 1H), 4.00 (s, 3H). LC/MS (M+H)=268.
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93%

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